molecular formula C12H12S B8337282 2-(3-Ethylphenyl)thiophene

2-(3-Ethylphenyl)thiophene

Cat. No. B8337282
M. Wt: 188.29 g/mol
InChI Key: DSSPFHFOHHFLNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08785403B2

Procedure details

1-Bromo-3-ethylbenzene and thiophene-2-boronic acid were treated in a manner similar to Reference Example 20-(1) to give 2-(3-ethylphenyl)thiophene as a pale yellow liquid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH2:8][CH3:9])[CH:3]=1.[S:10]1[CH:14]=[CH:13][CH:12]=[C:11]1B(O)O>>[CH2:8]([C:4]1[CH:3]=[C:2]([C:11]2[S:10][CH:14]=[CH:13][CH:12]=2)[CH:7]=[CH:6][CH:5]=1)[CH3:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=CC=C1)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C(=CC=C1)B(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1C=C(C=CC1)C=1SC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.